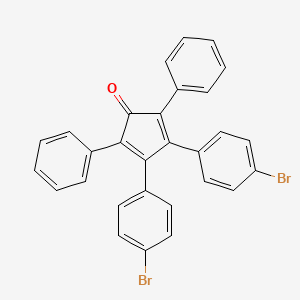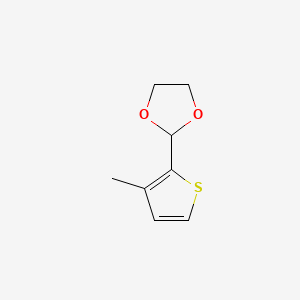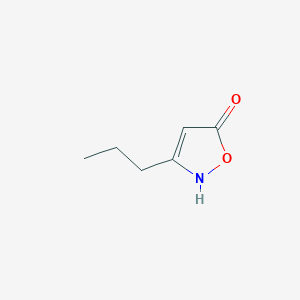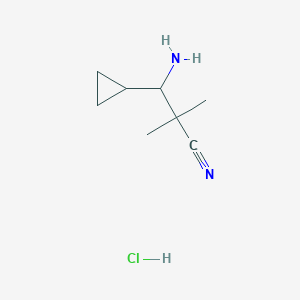
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid
概要
説明
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by its two acetoxy groups at positions 6 and 7, a methyl group at position 2, a keto group at position 4, and a carboxylic acid group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by functional group modifications. For instance, the synthesis may begin with the condensation of salicylaldehyde and ethyl acetoacetate in the presence of a base to form the chromene skeleton. Subsequent acetylation of the hydroxyl groups at positions 6 and 7 using acetic anhydride and a catalyst like pyridine yields the diacetoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
化学反応の分析
Types of Reactions
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
科学的研究の応用
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive chromenes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s acetoxy groups and carboxylic acid moiety enable it to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to distinct chemical properties.
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Contains a hydroxyl group instead of acetoxy groups, affecting its reactivity and biological activity.
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Another derivative with methyl groups at positions 6 and 7, influencing its chemical behavior.
Uniqueness
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
93244-07-6 |
|---|---|
分子式 |
C15H12O8 |
分子量 |
320.25 g/mol |
IUPAC名 |
6,7-diacetyloxy-2-methyl-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C15H12O8/c1-6-13(15(19)20)14(18)9-4-11(22-7(2)16)12(23-8(3)17)5-10(9)21-6/h4-5H,1-3H3,(H,19,20) |
InChIキー |
HCWFUHFHEQGIIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2O1)OC(=O)C)OC(=O)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8677584.png)


![6-Chloro-1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B8677596.png)



![N-{2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B8677634.png)
![1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone](/img/structure/B8677641.png)



![[1,2,4]Triazolo[4,3-f]phenanthridine](/img/structure/B8677671.png)

